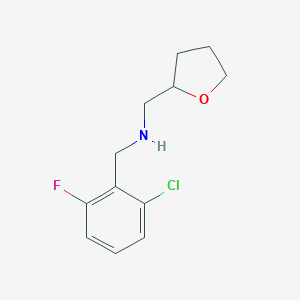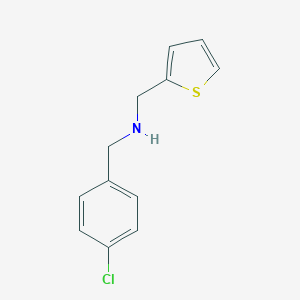![molecular formula C11H20N2O B471134 (3-Ethoxypropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine CAS No. 774555-54-3](/img/structure/B471134.png)
(3-Ethoxypropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxypropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is an organic compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, making it an interesting subject for medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxypropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the reaction of 3-ethoxypropan-1-amine with 1-methylpyrrole-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxypropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the amine group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or other nucleophilic reagents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce secondary or tertiary amines .
Scientific Research Applications
(3-Ethoxypropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Ethoxypropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to various receptors or enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar five-membered ring structure.
Prolinol: Another pyrrolidine derivative with hydroxyl groups.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Uniqueness
(3-Ethoxypropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the N-[(1-methylpyrrol-2-yl)methyl] moiety differentiates it from other pyrrolidine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
Properties
CAS No. |
774555-54-3 |
|---|---|
Molecular Formula |
C11H20N2O |
Molecular Weight |
196.29g/mol |
IUPAC Name |
3-ethoxy-N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H20N2O/c1-3-14-9-5-7-12-10-11-6-4-8-13(11)2/h4,6,8,12H,3,5,7,9-10H2,1-2H3 |
InChI Key |
BLNJEJHRBYKRKG-UHFFFAOYSA-N |
SMILES |
CCOCCCNCC1=CC=CN1C |
Canonical SMILES |
CCOCCCNCC1=CC=CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




AMINE](/img/structure/B471087.png)
![N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline](/img/structure/B471092.png)
![N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B471105.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chloronicotinamide](/img/structure/B471107.png)
![(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine](/img/structure/B471113.png)
![2-[(4-Phenylphenyl)methylamino]ethanol](/img/structure/B471128.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine](/img/structure/B471135.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine](/img/structure/B471137.png)
![4-methoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B471176.png)
![4-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B471255.png)
amine](/img/structure/B471262.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B471268.png)
